Benzyl butyl phthalate

Übersicht

Beschreibung

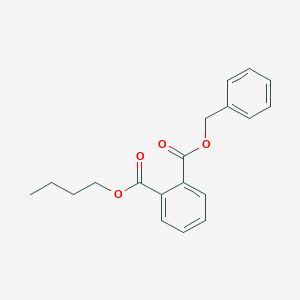

Benzylbutylphthalat ist eine organische Verbindung, die früher als Weichmacher verwendet wurde. Es ist ein Phthalat-Ester, der Benzylalkohol und n-Butanol-Schwanzgruppen enthält. Benzylbutylphthalat ist nicht flüchtig und bleibt über einen weiten Temperaturbereich flüssig. Es wurde hauptsächlich als Weichmacher für Polyvinylchlorid verwendet, war aber auch ein üblicher Weichmacher für Polyvinylchloridacetat und Polyvinylbutyral. Benzylbutylphthalat wurde häufig als Weichmacher für Vinylschäume verwendet, die oft als PVC-Bodenbeläge und -fliesen verwendet werden .

Wirkmechanismus

Target of Action

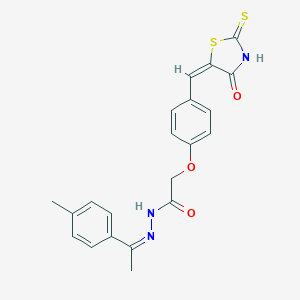

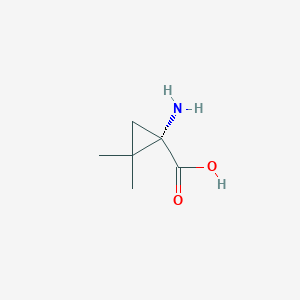

Benzyl butyl phthalate (BBP) is a phthalate ester that was historically used as a plasticizer . It primarily targets the endocrine system, affecting reproductive health and physical development . BBP has been shown to bind with estrogen receptors in rats, suggesting a potential interaction with the endocrine system .

Mode of Action

It is also suggested that BBP can cause DNA damage and induce inflammatory responses in the liver and intestinal tissues .

Biochemical Pathways

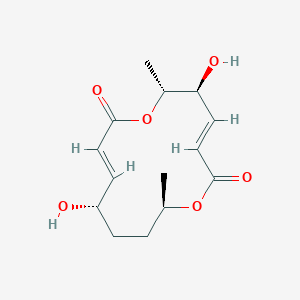

BBP is metabolized in the body through various biochemical pathways. It is hydrolyzed under either acidic or basic conditions, a process that involves the Fischer-Speier esterification or saponification . The primary metabolites of BBP are mono-benzyl phthalate (MBzP) and a small amount of mono-butyl phthalate .

Pharmacokinetics

BBP can be absorbed by the body in several ways, including through the skin, oral intake, and inhalation . Once absorbed, BBP is efficiently metabolized in the body. The primary metabolites of BBP, such as mono-benzyl phthalate, have a longer half-life in the blood than BBP itself .

Result of Action

Exposure to BBP can lead to a variety of health effects. It has been associated with weight loss, testicular atrophy, hemorrhages, and hepatomegaly . BBP impairs fetal development and causes malformations in rats and mice .

Action Environment

BBP can enter the environment during the manufacturing, use, and disposal of products containing the compound . It may persist in the environment, potentially causing harm to aquatic organisms and ecosystems . The environmental persistence of BBP could potentially influence its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Benzyl butyl phthalate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with esterases, which hydrolyze the ester bonds in this compound, leading to the formation of monoesters such as mono-benzyl phthalate and mono-butyl phthalate . These interactions are crucial as they determine the metabolic fate of this compound in biological systems. Additionally, this compound has been shown to interact with hormone receptors, potentially disrupting endocrine functions .

Cellular Effects

This compound has been observed to influence various cellular processes. It can induce cytotoxic and genotoxic effects, as seen in studies using the Allium cepa assay . This compound affects cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) and G-protein signaling. This interaction promotes cell migration, invasion, and angiogenesis in hepatocellular carcinoma cells . Furthermore, this compound can disrupt gene expression and cellular metabolism, leading to adverse effects on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to hormone receptors, such as the estrogen receptor, and can mimic or block the action of natural hormones . This compound also activates the AhR/G-protein signaling pathway, leading to downstream effects on cell proliferation and survival . Additionally, it can inhibit or activate enzymes involved in metabolic processes, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . Studies have also indicated that this compound can degrade into various metabolites, which may have different biological activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause minimal or no observable effects. At higher doses, this compound can lead to significant toxic effects, including weight loss, testicular atrophy, and hepatomegaly . In mice, moderate doses of this compound exacerbated the effects of a high-fat diet, leading to increased body weight and metabolic disturbances . These studies highlight the importance of dosage in determining the biological impact of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is initially hydrolyzed by esterases to form monoesters, which are further metabolized through phase II conjugation processes . These metabolic pathways involve enzymes such as uridine 5’-diphosphoglucuronyl transferase, which catalyzes the formation of glucuronide conjugates . The metabolic fate of this compound and its metabolites can influence their biological activity and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The distribution of this compound within the body is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of this compound in specific organelles can influence its interactions with cellular components and its overall biological effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular locations .

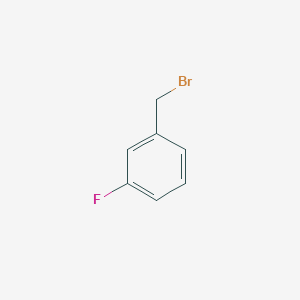

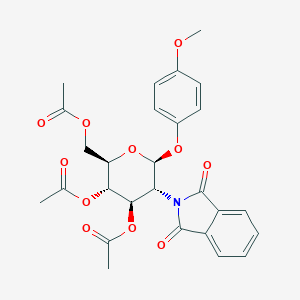

Vorbereitungsmethoden

Benzylbutylphthalat kann durch einen einfachen Prozess synthetisiert werden. Die Synthese beinhaltet die Reaktion von n-Butanol mit Phthalsäureanhydrid in Gegenwart von Schwefelsäure, die als Katalysator wirkt. Die Reaktion verläuft über einen Veresterungsmechanismus, bei dem die Hydroxylgruppe von n-Butanol mit der Carbonsäuregruppe von Phthalsäureanhydrid reagiert, um die Esterbindung zu bilden. Das Reaktionsgemisch wird dann neutralisiert und das Produkt durch Destillation gereinigt .

Die industrielle Produktion von Benzylbutylphthalat erfolgt typischerweise durch den gleichen Veresterungsprozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von kontinuierlichen Reaktoren und effizienten Trenntechniken gewährleistet die Produktion von hochwertigem Benzylbutylphthalat .

Analyse Chemischer Reaktionen

Benzylbutylphthalat unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Verseifung und nukleophile Substitution.

-

Hydrolyse: : Benzylbutylphthalat kann unter sauren oder basischen Bedingungen hydrolysiert werden. Saure Hydrolyse ist eine Umkehrung der Fischer-Speier-Veresterung, während basische Hydrolyse durch Verseifung durchgeführt wird. Die Hydrolyse von Benzylbutylphthalat führt zur Bildung von Phthalsäure und den entsprechenden Alkoholen (Benzylalkohol und n-Butanol) .

-

Verseifung: : Unter basischen Bedingungen unterliegt Benzylbutylphthalat einer Verseifung, bei der die Esterbindungen durch eine starke Base wie Natriumhydroxid gespalten werden. Diese Reaktion erzeugt Phthalsäuresalze und die entsprechenden Alkohole .

-

Nukleophile Substitution: : Die Carbonyl-Kohlenstoffatome in Benzylbutylphthalat sind schwach elektrophil und können von starken Nukleophilen angegriffen werden. Diese Reaktion kann zur Bildung verschiedener substituierter Produkte führen, abhängig von dem verwendeten Nukleophil .

Wissenschaftliche Forschungsanwendungen

Benzylbutylphthalat wurde ausgiebig auf seine Anwendung in verschiedenen Bereichen untersucht:

-

Chemie: : Benzylbutylphthalat wird als Weichmacher bei der Herstellung von flexiblen Polyvinylchloridprodukten verwendet. Es verbessert die Flexibilität, Haltbarkeit und Transparenz von Polyvinylchloridmaterialien .

-

Biologie: : Benzylbutylphthalat wurde auf seine Auswirkungen auf das Hormonsystem untersucht. Es ist bekannt, dass es an Östrogenrezeptoren bindet und die östrogenvermittelte Genexpression beeinflusst. Diese Eigenschaft hat es zum Gegenstand der Forschung in Studien zur hormonellen Störung gemacht .

-

Medizin: : Benzylbutylphthalat wurde auf seine möglichen toxikologischen Wirkungen untersucht. Studien haben gezeigt, dass es die reproduktive Gesundheit und Entwicklung beeinträchtigen kann, was zu seiner Einstufung als Stoff mit sehr großer Besorgnis geführt hat .

-

Industrie: : Benzylbutylphthalat wird bei der Herstellung von Vinylschäumen verwendet, die in Bodenbelägen und Fliesen eingesetzt werden. Es wird auch bei der Herstellung von Verkehrskegeln, Lebensmitteltransportbändern und Kunstleder verwendet .

Wirkmechanismus

Der Wirkmechanismus von Benzylbutylphthalat beinhaltet seine Wechselwirkung mit Östrogenrezeptoren. Benzylbutylphthalat bindet an den Östrogenrezeptor und imitiert die Wirkung natürlicher Östrogene. Diese Bindung kann die östrogenvermittelte Genexpression beeinflussen und normale hormonelle Funktionen stören. Darüber hinaus kann Benzylbutylphthalat die Kalzium-Signalwege durch Blockierung des P2X-Rezeptors stören, was die Zellproliferation und den Knochenumbau beeinflusst .

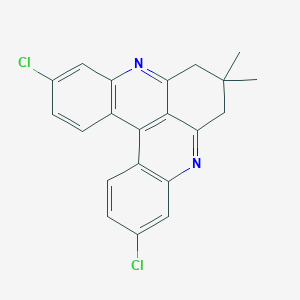

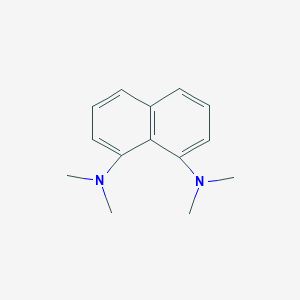

Vergleich Mit ähnlichen Verbindungen

Benzylbutylphthalat ähnelt anderen Phthalat-Estern wie Diethylphthalat, Dibutylphthalat und Di(2-ethylhexyl)phthalat. Benzylbutylphthalat ist weniger flüchtig als Dibutylphthalat und verleiht eine bessere Tieftemperaturflexibilität als Di(2-ethylhexyl)phthalat. Dies macht Benzylbutylphthalat zu einer bevorzugten Wahl für Anwendungen, die eine geringe Flüchtigkeit und hohe Flexibilität erfordern .

Ähnliche Verbindungen

- Diethylphthalat

- Dibutylphthalat

- Di(2-ethylhexyl)phthalat

Die einzigartige Kombination aus geringer Flüchtigkeit und hoher Flexibilität von Benzylbutylphthalat unterscheidet es von anderen Phthalat-Estern und macht es für bestimmte industrielle Anwendungen geeignet .

Eigenschaften

IUPAC Name |

2-O-benzyl 1-O-butyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAEXORFWYRCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020205 | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl benzyl phthalate appears as a clear colorless liquid with a mild odor. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Liquid; Pellets or Large Crystals, Colorless liquid; [ICSC], COLOURLESS OILY LIQUID. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

698 °F at 760 mmHg (NTP, 1992), 370 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

390 °F (NTP, 1992), 390 °F (199 °C) (Closed Cup), 198 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In water, 2.69 mg/L at 25 °C, Solubility in water, mg/l: 0.71 (very poor) | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.119 g/cu cm at 25 °C, Relative density (water = 1): 1.1 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

10.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 10.8 (Air = 1), Relative vapor density (air = 1): 10.8 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

8.6e-06 mmHg at 68 °F ; 1.9 mmHg at 392 °F (NTP, 1992), 0.00000825 [mmHg], VP: 8.6X10-6 mm Hg at 20 °C, 8.25X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4044 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Clear, oil liquid | |

CAS No. |

85-68-7 | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl benzyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl benzyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl butyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-butyl 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl butyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl butyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL BUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPC4PJX59M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -31 °F (NTP, 1992), -35 °C | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8354 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BUTYL BENZYL PHTHALATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0834 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: BBP has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in various cellular processes, including cell proliferation, inflammation, and carcinogenesis. [] BBP activates AhR, leading to the overexpression of cytochrome P4501B1, ultimately causing cell necrosis in human granulosa cells. []

ANone: Yes, studies using rat Py1a osteoblasts show that BBP exposure modifies actin distribution, potentially by interacting with the nucleoskeletal component lamin A. This disruption of the actin cytoskeleton is suggested to play a role in the mitogenic effects of BBP. []

ANone: BBP exhibits estrogenic properties and can disrupt endocrine function. [, , , , , , , , , ] It has been shown to increase 17-β estradiol levels in the serum of male rats. [] BBP exposure during pregnancy can also lead to altered levels of proteins involved in neuronal development and maturation, as well as changes in estrogen responses in the offspring. []

ANone: Research suggests that BBP may deregulate long noncoding RNA H19, leading to changes in the expression of its target microRNAs, such as miRNA-103/107 and let-7 family members. [] These miRNAs play roles in insulin signaling, and their altered expression may contribute to metabolic dysregulation observed with BBP exposure. []

ANone: The molecular formula of BBP is C19H20O4, and its molecular weight is 312.36 g/mol.

ANone: In BaTiO3 tapes, increasing the binder to BBP ratio elevates both slip viscosity and strength. Interestingly, it also enhances the strain to failure. []

A: This section is not applicable as the provided research papers do not discuss catalytic properties or applications of BBP.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling for BBP.

A: This section is not applicable as the provided research papers do not specifically address SAR studies for BBP analogs.

A: This section is not applicable as the provided research papers do not focus on the formulation or stability of BBP in drug delivery systems.

ANone: The European Union's REACH regulation restricts the use of BBP in toys and childcare items to a concentration not exceeding 0.1% in the plasticized material. [] This restriction is due to concerns about potential health risks associated with BBP exposure.

ANone: BBP can be metabolized in the liver, as evidenced by studies showing its ability to induce 7-ethoxyresorufin-O-deethylase activity. []

ANone: Research indicates that the route of BBP administration can influence its impact on DNA adduct formation. Intraperitoneal injection of BBP showed a more pronounced inhibition of mammary DMBA-DNA adduct formation compared to intragastric intubation. []

ANone: Studies in mice have shown that subchronic exposure to BBP can negatively affect sperm count, motility, and morphology. [] These effects are dose-dependent and suggest that BBP can impair male reproductive health.

ANone: In vivo and in vitro studies using mice have demonstrated that BBP exposure can negatively impact oocyte maturation. [] Specifically, BBP disrupts mitochondrial function, leading to oxidative stress and increased apoptosis in oocytes. []

ANone: Research using chick embryos has shown that BBP exposure can induce developmental toxicity. [] This toxicity is associated with increased oxidative stress and apoptosis in the developing embryo. []

A: This section is not applicable as the provided research papers do not discuss resistance mechanisms related to BBP.

ANone: BBP is considered an endocrine disruptor and has been linked to several adverse health effects. [, , , , , , , , , ] Studies have shown associations between BBP exposure and reproductive and developmental issues. [, , , , , , , ] For instance, exposure to BBP has been linked to decreased testosterone levels, reduced sperm count and vitality, and increased liver weight in male rats. [] In females, BBP exposure has been associated with decreased progesterone levels and uterine weight. [] These effects are concerning as they highlight the potential risks of BBP exposure to human health.

ANone: BBP can cross the placenta and has been detected in breast milk, raising concerns about potential developmental effects on offspring. [, , ] Animal studies have demonstrated that perinatal BBP exposure can lead to reproductive anatomical abnormalities, altered protein expression in the brain, and impaired learning and memory in offspring. []

A: This section is not applicable as the provided research papers do not specifically discuss biomarkers for BBP exposure or its effects.

ANone: Gas chromatography-mass spectrometry (GC-MS) is frequently used to determine BBP concentrations in samples such as food, soil, and biological fluids. [, , , ] This technique offers high sensitivity and selectivity for accurate quantification.

ANone: Microemulsion electrokinetic chromatography coupled with accelerated solvent extraction has been successfully applied to determine trace amounts of BBP in soil. [] This method combines efficient extraction with high-resolution separation for accurate analysis.

ANone: BBP is a persistent environmental pollutant, found in various environmental compartments such as water, sediment, and soil. [, , , , ] Its widespread use in consumer products and industrial applications contributes to its release and accumulation in the environment.

ANone: BBP's estrogenic properties raise concerns about its potential to disrupt endocrine function in aquatic organisms. [, , , ] Studies have shown that BBP can negatively affect the growth and reproduction of various aquatic species, highlighting the ecological risks associated with its presence in aquatic ecosystems.

ANone: Studies in test houses have shown that higher indoor temperatures lead to increased airborne concentrations of BBP. [] This finding underscores the importance of temperature control in indoor environments to minimize potential exposure.

A: This section is not applicable as the provided research papers do not focus on the dissolution and solubility properties of BBP.

A: This section is not applicable as the provided research papers do not provide detailed validation data for specific analytical methods.

A: This section is not applicable as the provided research papers do not delve into quality control and assurance measures related to BBP.

A: This section is not applicable as the provided research papers do not provide information on the immunogenicity of BBP.

A: This section is not applicable as the provided research papers do not focus on BBP as a therapeutic agent and do not discuss drug-transporter interactions.

ANone: Studies have shown that BBP can induce the activity of 7-ethoxyresorufin-O-deethylase, a phase II drug-metabolizing enzyme, in the liver of rats. [] This finding suggests that BBP exposure could potentially alter the metabolism of other xenobiotics.

A: This section is not applicable as the provided research papers do not focus on comparing BBP to alternative plasticizers.

A: This section is not applicable as the provided research papers do not discuss strategies for BBP recycling or waste management.

A: This section is not applicable as the provided research papers do not detail specific research infrastructure or resources dedicated to BBP research.

A: This section is not applicable as the provided research papers primarily focus on recent findings and do not provide a historical overview of BBP research.

ANone: Research on BBP involves a multidisciplinary approach, encompassing fields such as toxicology, endocrinology, environmental science, analytical chemistry, and cell biology. [, , , , , , , , , , , , , , , , , , , , , , , ] Collaboration between these disciplines is crucial for a comprehensive understanding of BBP's effects on human and environmental health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Bromophenyl)methyl]tetrahydro-1,3,5-triazine-2(1H)-thione](/img/structure/B140694.png)

![6,10-Dithiaspiro[4.5]decan-2-ol](/img/structure/B140719.png)